molecular formula C10H9NOS B11048652 1,3-Benzoxazole, 2-(2-propenylthio)- CAS No. 50463-17-7

1,3-Benzoxazole, 2-(2-propenylthio)-

Cat. No.: B11048652
CAS No.: 50463-17-7
M. Wt: 191.25 g/mol
InChI Key: JNQGKEVYGVTDKR-UHFFFAOYSA-N
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Description

2-(Allylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(Allylthio)benzo[d]oxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Allylthio)benzo[d]oxazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Allylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Comparison

2-(Allylthio)benzo[d]oxazole is unique due to the presence of the allylthio group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced reactivity and selectivity in certain reactions. Additionally, its potential biological activities, such as anticancer and antimicrobial properties, make it a valuable compound for further research .

Properties

CAS No.

50463-17-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C10H9NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2

InChI Key

JNQGKEVYGVTDKR-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2O1

Origin of Product

United States

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